molecular formula C13H10Cl2FN5O3S B129774 Diclosulam CAS No. 145701-21-9

Diclosulam

Cat. No.: B129774
CAS No.: 145701-21-9
M. Wt: 406.2 g/mol
InChI Key: QNXAVFXEJCPCJO-UHFFFAOYSA-N
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Description

Diclosulam is a soil-applied herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. It is primarily used for controlling broadleaf weeds in crops such as soybeans, peanuts, and other legumes. This compound is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems. It has a low mammalian toxicity but poses a higher risk to aquatic plants, algae, earthworms, and honeybees .

Mechanism of Action

Target of Action

Diclosulam, a member of the triazolopyrimidine sulfonanilide chemical family, is a selective herbicide . Its primary target is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the production of these amino acids, leading to a halt in protein synthesis and plant growth . The herbicide is primarily used for control of annual and certain perennial broadleaf weeds when applied as soil, foliar, or burndown treatments in crops such as sugar cane, peanuts, and soybeans .

Biochemical Pathways

The inhibition of ALS by this compound affects the biosynthetic pathway of branched-chain amino acids. This disruption leads to a deficiency of these amino acids, which are crucial for protein synthesis and plant growth . As a result, the affected plants cannot grow or reproduce effectively, leading to their eventual death .

Pharmacokinetics

This compound is a soil-applied herbicide . It has a low aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may leach to groundwater . It tends to be moderately persistent in soil systems . It has a low mammalian toxicity and has a high potential for bioaccumulation .

Result of Action

The action of this compound results in the effective control of targeted weeds. By inhibiting the ALS enzyme, it disrupts the growth and reproduction of these plants, leading to their death . This makes this compound an effective tool for weed control in various crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is a soil-applied herbicide and its mobility and persistence in the soil can be influenced by factors such as soil type, rainfall, and temperature . For instance, in wet conditions, this compound may leach into the groundwater . On the other hand, in dry conditions, its effectiveness may be reduced. Therefore, appropriate application methods and timing are crucial for maximizing the efficacy of this compound while minimizing its environmental impact .

Biochemical Analysis

Biochemical Properties

Diclosulam interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . This interaction plays a crucial role in its biochemical activity as a herbicide.

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding and inhibition of the ALS enzyme . This prevents the synthesis of certain amino acids necessary for plant growth, leading to the death of the weed.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be moderately persistent in soil systems . Its effects on cellular function over time would be related to this persistence, as well as the specific conditions of the soil and the type of weed being targeted.

Metabolic Pathways

This compound’s primary interaction in metabolic pathways is its inhibition of the ALS enzyme . This disrupts the synthesis of certain amino acids, affecting the overall metabolic flux within the cell.

Transport and Distribution

This compound is mobile and may leach to groundwater . Within cells and tissues, its distribution would be influenced by its chemical properties and the specific characteristics of the plant.

Preparation Methods

The synthesis of diclosulam involves a condensation reaction between 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline in an organic solvent. The reaction is catalyzed by 3,5-dimethylpyridine. The molar ratio of the reactants is typically 1:1 to 1:5, and the organic solvent used is a mixed solvent containing dimethyl sulfoxide . The process conditions are simple, making it suitable for industrial production. The yield and purity of the product are high, making this method efficient and scalable .

Chemical Reactions Analysis

Diclosulam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups in this compound, potentially affecting its herbicidal activity.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXAVFXEJCPCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034528
Record name Diclosulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145701-21-9
Record name Diclosulam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145701-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclosulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclosulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOSULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X5DO0I08Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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